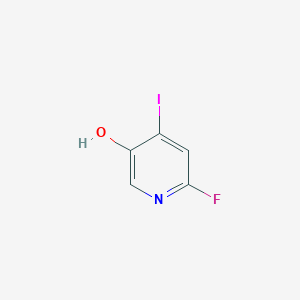
N-(piperidin-4-ylidene)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular formula of N-(piperidin-4-ylidene)hydroxylamine hydrochloride is C5H11ClN2O. The InChI code for a similar compound, N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine, is 1S/C11H13N3O3/c15-12-9-5-7-13 (8-6-9)10-1-3-11 (4-2-10)14 (16)17/h1-4,9H,5-8H2 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by Grygorenko et al. combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis
N-(piperidin-4-ylidene)hydroxylamine hydrochloride is a white or off-white solid that is soluble in water. The molecular weight of a similar compound, N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine, is 235.24 .Safety and Hazards
The safety data sheet for a similar compound, Hydroxylamine hydrochloride, indicates that it may form combustible dust concentrations in air, may be corrosive to metals, and is toxic if swallowed . It also causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves the reaction of piperidine with hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "Piperidine", "Hydroxylamine hydrochloride", "Solvent", "Catalyst" ], "Reaction": [ "Add piperidine to a reaction flask", "Dissolve hydroxylamine hydrochloride in a suitable solvent and add to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a suitable period of time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain N-(piperidin-4-ylidene)hydroxylamine hydrochloride as a white solid" ] } | |
Numéro CAS |
75484-54-7 |
Nom du produit |
N-(piperidin-4-ylidene)hydroxylamine hydrochloride |
Formule moléculaire |
C5H11ClN2O |
Poids moléculaire |
150.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



